1-{5-[4-(2-Isopropoxy-phenyl)-piperazin-1-ylmethyl]-1-methyl-1H-pyrrol-2-ylmethyl}-piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-25730 is a small molecule drug initially developed by Johnson & Johnson. It functions as a serotonin 1a receptor antagonist and a dopamine D2 receptor antagonist. This compound was primarily investigated for its potential therapeutic applications in treating behavioral and psychotic disorders .
Preparation Methods
The synthetic routes and reaction conditions for RWJ-25730 involve multiple steps, including the formation of heterocyclic structures. The preparation methods typically involve:
Step 1: Formation of the core heterocyclic structure through cyclization reactions.
Step 2: Functionalization of the core structure with various substituents to enhance its pharmacological properties.
Step 3: Purification and isolation of the final compound using techniques such as chromatography.
Industrial production methods for RWJ-25730 would likely involve scaling up these synthetic routes while ensuring consistency and purity of the final product .
Chemical Reactions Analysis
RWJ-25730 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substituents can be introduced or replaced on the core structure through substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RWJ-25730 has been explored for various scientific research applications, including:
Chemistry: Studying the compound’s chemical properties and reactions to develop new synthetic methodologies.
Biology: Investigating its effects on serotonin and dopamine receptors to understand its potential as a therapeutic agent.
Medicine: Exploring its potential use in treating behavioral and psychotic disorders.
Mechanism of Action
The mechanism of action of RWJ-25730 involves its antagonistic effects on serotonin 1a receptors and dopamine D2 receptors. By blocking these receptors, the compound can modulate neurotransmitter activity in the brain, which may help alleviate symptoms of behavioral and psychotic disorders. The molecular targets and pathways involved include the serotonin and dopamine signaling pathways .
Comparison with Similar Compounds
RWJ-25730 can be compared with other compounds that target serotonin and dopamine receptors, such as:
Buspirone: A serotonin 1a receptor agonist used to treat anxiety disorders.
Haloperidol: A dopamine D2 receptor antagonist used to treat schizophrenia.
Clozapine: A serotonin and dopamine receptor antagonist used to treat schizophrenia.
RWJ-25730 is unique in its dual antagonistic effects on both serotonin 1a and dopamine D2 receptors, which may offer a distinct therapeutic profile compared to other compounds .
Properties
Molecular Formula |
C25H36N4O2 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-[[1-methyl-5-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]pyrrol-2-yl]methyl]piperidin-2-one |
InChI |
InChI=1S/C25H36N4O2/c1-20(2)31-24-9-5-4-8-23(24)28-16-14-27(15-17-28)18-21-11-12-22(26(21)3)19-29-13-7-6-10-25(29)30/h4-5,8-9,11-12,20H,6-7,10,13-19H2,1-3H3 |
InChI Key |
BLFPEKXTSDYQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(N3C)CN4CCCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.